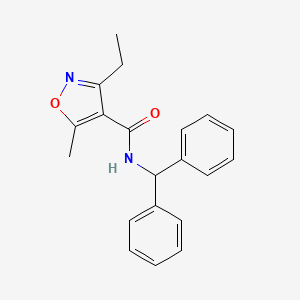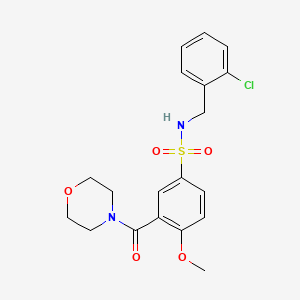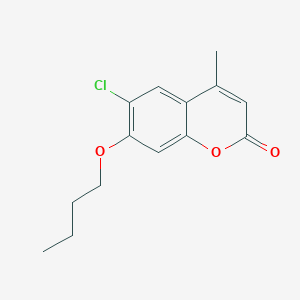
1-phenyl-4-(3-propoxybenzoyl)piperazine
描述
1-phenyl-4-(3-propoxybenzoyl)piperazine, commonly known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C21H24N2O3.
作用机制
The mechanism of action of PPOP involves its interaction with the serotonin receptors in the brain. PPOP acts as a partial agonist of the 5-HT1A and 5-HT7 receptors, which results in the modulation of serotonin signaling. This modulation can lead to changes in neuronal activity, which can have an impact on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that PPOP can have both biochemical and physiological effects. PPOP has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. PPOP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One of the advantages of using PPOP in lab experiments is its high affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using PPOP is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the study of PPOP. One potential direction is the development of new drugs for the treatment of psychiatric disorders based on the structure of PPOP. Another potential direction is the study of the long-term effects of PPOP on neuronal activity and behavior. Additionally, the study of the pharmacokinetics and pharmacodynamics of PPOP can provide valuable information for the development of new drugs.
Conclusion
In conclusion, PPOP is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. PPOP has been shown to have an affinity for serotonin receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. The synthesis of PPOP involves the reaction of 3-propoxybenzoyl chloride with 1-phenylpiperazine in the presence of a base such as triethylamine. Although there are limitations to using PPOP in lab experiments, its potential for future research makes it an important compound to study.
科学研究应用
PPOP has been studied for its potential in various research applications such as neuroscience, pharmacology, and medicinal chemistry. PPOP has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes PPOP a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-15-24-19-10-6-7-17(16-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,16H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZOZHBCCVCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)(3-propoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[1-(2-naphthyloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776661.png)
![2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4776682.png)
![2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4776693.png)

![N,N-dimethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4776702.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)

![2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4776736.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776745.png)
![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)


